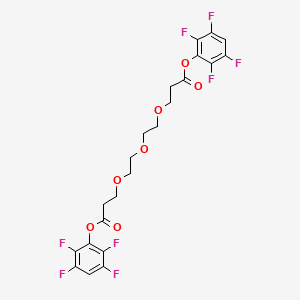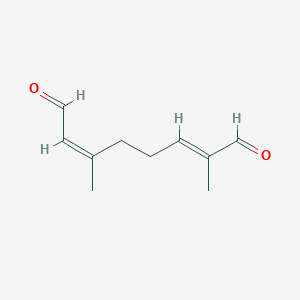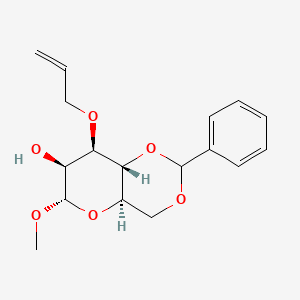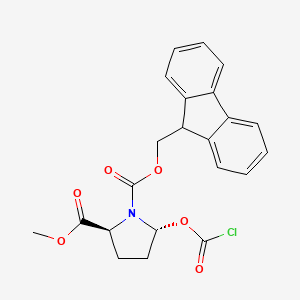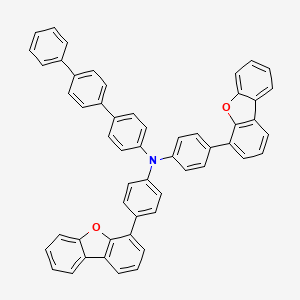
N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. This particular compound is notable for its complex structure, which includes multiple aromatic rings and dibenzofuran moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline typically involves multi-step organic reactions. One common approach might include:
Formation of Dibenzofuran Derivatives: Starting with dibenzofuran, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Coupling Reactions: The dibenzofuran derivatives can then be coupled with phenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Amine Introduction: Finally, the amine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of high-pressure reactors, specialized catalysts, and continuous flow processes.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the aromatic rings to cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce various functionalized aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or marker in biochemical assays.
Industry: Could be used in the manufacture of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. In materials science, its electronic properties could be exploited in devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylamine: Another aromatic amine with three phenyl groups attached to a central nitrogen atom.
Dibenzofuran: A simpler compound with a similar dibenzofuran structure.
Uniqueness
N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline is unique due to its combination of multiple aromatic rings and dibenzofuran moieties, which may confer distinct electronic and steric properties.
Propriétés
Formule moléculaire |
C54H35NO2 |
|---|---|
Poids moléculaire |
729.9 g/mol |
Nom IUPAC |
N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C54H35NO2/c1-2-10-36(11-3-1)37-20-22-38(23-21-37)39-24-30-42(31-25-39)55(43-32-26-40(27-33-43)45-14-8-16-49-47-12-4-6-18-51(47)56-53(45)49)44-34-28-41(29-35-44)46-15-9-17-50-48-13-5-7-19-52(48)57-54(46)50/h1-35H |
Clé InChI |
VTSAYWZCLNPTGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC6=C5OC7=CC=CC=C67)C8=CC=C(C=C8)C9=CC=CC1=C9OC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




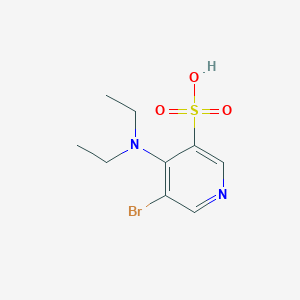
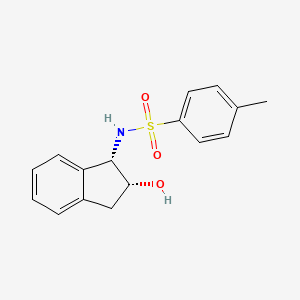
![tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate](/img/structure/B11826572.png)
![3-[2-[2-[2-[2-[5-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11826578.png)

